molecular formula C8H9ClS B1329366 4-(Methylthio)benzyl chloride CAS No. 874-87-3

4-(Methylthio)benzyl chloride

Cat. No. B1329366
CAS RN: 874-87-3
M. Wt: 172.68 g/mol
InChI Key: VWVZFHRDLPHBEG-UHFFFAOYSA-N
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Description

4-(Methylthio)benzyl chloride is a pharmaceutical intermediate . It is a heterocyclic organic compound .


Synthesis Analysis

The synthesis of 4-(Methylthio)benzyl chloride has been referenced in The Journal of Organic Chemistry . The condensation process is carried out in the presence of an alkali metal alkoxide, at a temperature between 60°C and 110°C .


Molecular Structure Analysis

The molecular formula of 4-(Methylthio)benzyl chloride is C8H9ClS . More details about its structure can be found in the NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

4-(Methylthio)benzyl chloride has a density of 1.170 g/mL at 25 °C . It is stabilized with calcium carbonate . The boiling point is 116 °C (8 mmHg) .

Scientific Research Applications

I apologize, but it seems that detailed information on specific scientific research applications of 4-(Methylthio)benzyl chloride is not readily available in the search results. This compound is mentioned as a pharmaceutical intermediate , and it can be used for analytical method development, method validation, and quality control applications . However, to provide a comprehensive analysis with six to eight unique applications, more specialized databases or scientific literature sources would need to be consulted.

Mechanism of Action

The mechanism of action of 4-(Methylthio)benzyl chloride is not explicitly mentioned in the available resources .

Safety and Hazards

4-(Methylthio)benzyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment is recommended .

Future Directions

The future directions of 4-(Methylthio)benzyl chloride are not explicitly mentioned in the available resources .

properties

IUPAC Name

1-(chloromethyl)-4-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVZFHRDLPHBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236330
Record name 1-(Chloromethyl)-4-(methylthio)benzene
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Molecular Weight

172.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylthio)benzyl chloride

CAS RN

874-87-3
Record name 4-(Methylthio)benzyl chloride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chloromethyl)-4-(methylthio)benzene
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Record name 1-(Chloromethyl)-4-(methylthio)benzene
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Record name 1-(chloromethyl)-4-(methylthio)benzene
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Synthesis routes and methods I

Procedure details

To a stirred solution of 154 g (1 mol) of 4-methylmercaptobenzyl alcohol in 1 liter of dry benzene was added dropwise 80 mL 1.1 mol) of thionyl chloride. The mixture immediately turned blue. After the addition of the thionyl chloride was completed, the mixture was heated at reflux for 2 hours. After cooling the benzene and excess thionyl chloride were distilled at ambient pressure. The product was distilled in vacuo at 105° C. (0.5 mm), to yield 160 g (93%) of water clear liquid.
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Synthesis routes and methods II

Procedure details

4-Methylsulfanylbenzyl alcohol (30.5 g; 0.2 mol) was dissolved in dichloromethane (180 ml). A solution of thionyl chloride (23.8 g; 0.2 mol) in dichloromethane (120 ml) was added dropwise to the initial charge, which was kept under reflux. The reaction mixture was stirred under reflux for a further 2 h. The solution was cooled to room temperature, washed with H2O (2×250 ml), dried over Na2SO4 and concentrated. The oily residue (6) was purified by column chromatography (Al2O3, CH2Cl2).
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Methylthio)benzyl chloride
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Q & A

Q1: What is the role of 4-(Methylthio)benzyl chloride in the synthesis of 4-(Methylthio)phenylacetonitrile?

A1: 4-(Methylthio)benzyl chloride serves as a crucial intermediate in the synthesis of 4-(Methylthio)phenylacetonitrile []. It is synthesized from 4-(methylthio)benzyl alcohol via reaction with hydrochloric acid. In the final step, 4-(Methylthio)benzyl chloride reacts with sodium cyanide in a DMSO solution to yield the final product, 4-(Methylthio)phenylacetonitrile [].

Q2: Is there any spectroscopic data available to confirm the structure of 4-(Methylthio)benzyl chloride in this research?

A2: While the research article mentions using ¹H NMR spectroscopy to confirm the structure of the final product, 4-(Methylthio)phenylacetonitrile, it does not provide specific data for 4-(Methylthio)benzyl chloride [].

Q3: Are there any details regarding the stability or compatibility of 4-(Methylthio)benzyl chloride with other materials mentioned in the research?

A3: The research article focuses solely on the synthetic process and does not delve into the stability, compatibility, or other properties of 4-(Methylthio)benzyl chloride beyond its successful utilization in the reaction sequence [].

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